ステアリン酸ビニル

概要

説明

Vinyl stearate is a compound that has been studied for its unique crystalline transitions and mechanical properties. It exhibits polymorphic behavior with different crystalline modifications, which can be influenced by thermal history and the nature of the solvent used for crystallization . The compound has been used in various studies, including the polymerization of monolayers and multilayers, indicating its potential in material science applications .

Synthesis Analysis

The synthesis of vinyl stearate and its derivatives has been explored in several studies. For instance, vinyl 12-hydroxystearate was prepared from 12-hydroxystearic acid using a vinyl interchange procedure with vinyl acetate, followed by treatment with activated alumina to obtain the desired product . Additionally, higher fatty acid starch esters using vinyl stearate as a reactant have been synthesized, demonstrating the versatility of vinyl stearate in producing a range of esterified products .

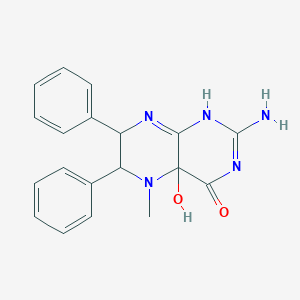

Molecular Structure Analysis

Vinyl stearate's molecular structure has been analyzed through various techniques such as X-ray diffraction and infrared spectroscopy. These studies have revealed that vinyl stearate can exist in multiple crystalline forms, including hexagonal, monoclinic M, and monoclinic O forms . The molecular packing and structure are critical in determining the material's properties and its behavior during polymerization .

Chemical Reactions Analysis

Chemical reactions involving vinyl stearate, such as its polymerization, have been extensively studied. Oriented monolayers of vinyl stearate have been photolytically polymerized using UV radiation, with the reaction kinetics characterized by surface pressure and potential measurements, as well as infrared internal reflectance spectra . Solid-state polymerization of vinyl stearate multilayers has also been achieved through exposure to gamma radiation, with the reaction favoring higher irradiation temperatures and doses .

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl stearate are closely linked to its crystalline state. Dynamic shear compliance measurements have shown that vinyl stearate can undergo a reversible transition at specific temperatures, affecting its mechanical resonance dispersion . The density-temperature curves and mechanical spectroscopy provide insights into the material's state and its transitions between different crystalline forms . These properties are essential for understanding the material's behavior in various applications, including polymer synthesis and material engineering .

科学的研究の応用

非水系における抗酸化能

ステアリン酸ビニルは、(−)-エピガロカテキン-3-O-ガレート(EGCG)の酵素的エステル交換反応に使用され、非水系におけるその親油性と抗酸化能を向上させることが示されています。 . この反応には、リパーゼDF「アマノ」15が触媒として使用されました。 . EGCGステアリル誘導体の親油性(3.49 ± 0.34)は、親化合物であるEGCG(0.69 ± 0.08)の5.06倍でした。 . さらに、EGCGステアリル誘導体は、BHT、BHA、および親化合物であるEGCGと比較して、優れた脂質酸化防止効果を示しました。 .

親油性の向上

ステアリン酸ビニルは、他の化合物の親油性を向上させるために使用されてきました。 . たとえば、EGCGに添加して親油性を高めるために使用されてきました。 . 親油性の向上は、化合物の脂質への溶解度を高める可能性があり、薬物送達や食品科学など、さまざまな用途において有益となる可能性があります。 .

酵素的エステル交換反応における使用

ステアリン酸ビニルは、酵素的エステル交換反応プロセスで使用できます。 . ある研究では、EGCGの酵素的エステル交換反応に使用されました。 . このプロセスは、溶解度や反応性などの化合物の特性を変更するために使用できます。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Vinyl stearate, also known as stearic acid vinyl ester, is primarily used as a stabilizer and plasticizer in the production of various polymers, particularly polyvinyl chloride (PVC) . Its primary target is the polymer matrix where it interacts with the polymer chains to enhance their properties .

Mode of Action

Vinyl stearate interacts with the polymer chains by integrating into the matrix. This integration results in an increase in the flexibility and durability of the polymer, making it more resistant to degradation . The compound’s long carbon chain allows it to effectively insert between polymer chains, reducing intermolecular forces and increasing the material’s flexibility .

Biochemical Pathways

For instance, in PVC, it can enhance the material’s resistance to thermal degradation, thereby prolonging the lifespan of the product .

Pharmacokinetics

Its physical properties such as melting point (35-37°c), density (0869 g/cm³), and molecular weight (31051 g/mol) influence its behavior in the polymer matrix .

Result of Action

The incorporation of vinyl stearate into a polymer matrix results in enhanced thermal stability and increased flexibility of the material . This leads to improved product performance and longevity.

Action Environment

The efficacy and stability of vinyl stearate as a polymer additive can be influenced by various environmental factors. For instance, temperature can affect its integration into the polymer matrix and thus its stabilizing effect . Additionally, the presence of other additives can also influence its effectiveness .

特性

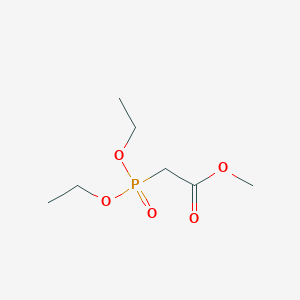

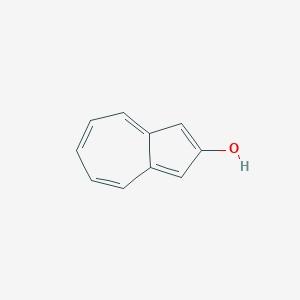

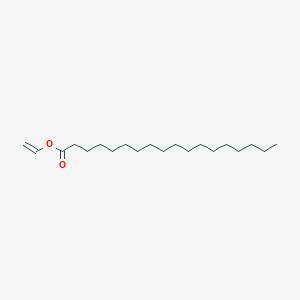

IUPAC Name |

ethenyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSIMBWBBOJPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-95-6 | |

| Record name | Poly(vinyl stearate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20861736 | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111-63-7 | |

| Record name | Vinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of vinyl stearate?

A1: Vinyl stearate has the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol.

Q2: Is there any spectroscopic data available for vinyl stearate?

A2: Yes, researchers have used various spectroscopic techniques to characterize vinyl stearate. These include:

- Proton magnetic resonance (PMR) []: Used to investigate molecular motion in vinyl stearate and poly(vinyl stearate) at temperatures ranging from 77 to 340 K.

- Infrared (IR) spectroscopy [, , , ]: Employed to study the structure of vinyl stearate multilayers, its polymerization process, and the characterization of its copolymers.

- X-ray diffraction (XRD) [, , , , ]: Used to analyze the crystalline structure of vinyl stearate and its polymers, including the orientation of monomer units within the crystal lattice.

Q3: Does vinyl stearate exhibit any phase transitions?

A3: Yes, vinyl stearate undergoes a reversible transition at approximately 24.85 °C, as observed through dynamic shear compliance measurements and density-temperature curves []. This transition is attributed to alterations in the cross-sectional packing of the chains within the crystalline structure.

Q4: How is vinyl stearate polymerized?

A4: Vinyl stearate can be polymerized through various methods, including:

- Emulsion polymerization [, ]: Involves the polymerization of vinyl stearate in an aqueous emulsion using a non-ionic emulsifying agent and potassium peroxydisulfate as an initiator.

- Solid-state polymerization [, , ]: Vinyl stearate multilayers can be polymerized in the solid state using gamma radiation as an initiator.

- Cobalt-mediated radical polymerization (CMRP) []: Offers controlled polymerization of vinyl stearate in solution using cobalt(II) diacetylacetonate (Co(acac)2) as a mediator.

Q5: What is the role of vinyl stearate in copolymerization with other monomers?

A5: Vinyl stearate often acts as an internal plasticizer when copolymerized with monomers like vinyl chloride and vinyl acetate [, , , ]. This means it enhances the flexibility and lowers the glass transition temperature (Tg) of the resulting copolymers.

Q6: How does side-chain crystallinity in vinyl stearate copolymers influence their properties?

A6: Side-chain crystallization in copolymers containing vinyl stearate can significantly impact their properties:

- Increased Tg: Crystallinity in the side chains can elevate the Tg of the copolymer []. This occurs because the crystalline regions restrict chain mobility, leading to a higher temperature requirement for the transition to a rubbery state.

- Modulus Enhancement: The presence of side-chain crystallites can enhance the modulus of the copolymer, particularly at temperatures below the melting point of the crystallites [].

Q7: What are the main applications of poly(vinyl stearate)?

A7: Poly(vinyl stearate) finds applications in various fields, including:

- Textile Industry: Used as an interfiber coating on cotton fabrics to impart water repellency and enhance flex abrasion resistance [].

- Paints and Coatings: Poly(vinyl stearate) latices, often synthesized through emulsion polymerization, can be utilized in the formulation of paints and coatings [].

- Biomedical Applications: The biocompatibility of poly(vinyl stearate) makes it suitable for potential applications in drug delivery systems and biomaterials [].

Q8: How does poly(vinyl stearate) behave as a plasticizer in blends with other polymers?

A8: Poly(vinyl stearate) exhibits plasticizing effects when blended with polymers like butadiene-acrylonitrile elastomers and poly(vinyl chloride) (PVC) [, ]. This enhances the flexibility, toughness, and low-temperature properties of the resulting blends.

Q9: What happens to poly(vinyl stearate) monolayers at the air-water interface upon compression?

A9: Poly(vinyl stearate) monolayers at the air-water interface exhibit interesting behavior upon compression:

- Domain Formation and Coalescence: At large areas per monomer unit, the monolayer appears heterogeneous, with solid-like and liquid-like domains. Upon compression, these domains coalesce, forming a more homogeneous monolayer [].

- Irreversible Collapse: Further compression leads to an irreversible collapse of the monolayer, forming three-dimensional structures like buckles and island-like protrusions. This behavior explains the hysteresis observed in surface pressure-area isotherms [].

Q10: How does humidity affect the properties of Langmuir films made from poly(vinyl stearate)?

A10: Unlike some other polymers, increased humidity does not seem to soften glassy Langmuir films of poly(vinyl stearate) by plasticizing the polymer material []. Instead, humidity appears to affect the surface pressure of poly(vinyl stearate) by influencing the rate of water evaporation and, consequently, the temperature at the film's surface. Higher humidity suppresses evaporation, raising the temperature and potentially softening the film [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)